molecular formula C11H12BrIO B8247223 2-Bromo-1-(cyclobutylmethoxy)-4-iodobenzene

2-Bromo-1-(cyclobutylmethoxy)-4-iodobenzene

Cat. No.: B8247223
M. Wt: 367.02 g/mol
InChI Key: QVIWASRMBBNKPK-UHFFFAOYSA-N
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Description

2-Bromo-1-(cyclobutylmethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, iodine, and a cyclobutylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(cyclobutylmethoxy)-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and iodination of a benzene derivative followed by the introduction of the cyclobutylmethoxy group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(cyclobutylmethoxy)-4-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation or sodium borohydride for reduction are often used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-(cyclobutylmethoxy)-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-(cyclobutylmethoxy)-4-iodobenzene exerts its effects depends on the context of its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and iodine atoms, as well as the steric effects of the cyclobutylmethoxy group. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(cyclobutylmethoxy)-4-ethoxybenzene
  • 2-Bromo-1-(cyclobutylmethoxy)-4-chlorobenzene
  • 2-Bromo-1-(cyclobutylmethoxy)-4-fluorobenzene

Uniqueness

2-Bromo-1-(cyclobutylmethoxy)-4-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its reactivity and interactions compared to similar compounds with different halogen substitutions. The cyclobutylmethoxy group also adds to its distinct structural and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-1-(cyclobutylmethoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrIO/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIWASRMBBNKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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